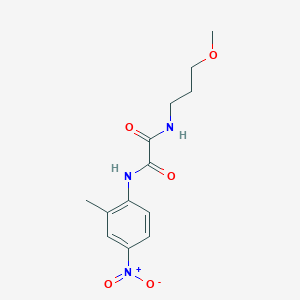

N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-N'-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-9-8-10(16(19)20)4-5-11(9)15-13(18)12(17)14-6-3-7-21-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRKCZLRGCQSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the following steps:

Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with an appropriate amine to form the oxalyl amide intermediate.

Introduction of the 3-methoxypropyl group: The oxalyl amide intermediate is then reacted with 3-methoxypropylamine under controlled conditions to introduce the 3-methoxypropyl group.

Introduction of the 2-methyl-4-nitrophenyl group: Finally, the compound is reacted with 2-methyl-4-nitroaniline to introduce the 2-methyl-4-nitrophenyl group, resulting in the formation of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide.

Industrial Production Methods

Industrial production of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Amine derivatives with reduced nitro groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or reagent in biochemical assays and studies.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key oxalamide derivatives and their distinguishing features:

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with methoxy (S336) or chloro/fluoro (Compound 28) substituents in analogs. This could make the target compound suitable for pesticidal or explosive applications, whereas methoxy groups in S336 favor flavoring due to stability and low toxicity .

Biological Activity: S336 and related flavoring agents (e.g., FEMA 4233) exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid hydrolysis and conjugation pathways . In contrast, nitro-substituted oxalamides may require rigorous toxicological evaluation, as nitro groups are associated with mutagenicity in some contexts.

Synthetic Accessibility :

- Compound 28 was synthesized in 64% yield via amide coupling, suggesting that the target compound could be prepared using similar methods (e.g., HBTU-mediated coupling). However, steric hindrance from the 2-methyl-4-nitrophenyl group might reduce yield compared to less bulky analogs .

Metabolic Pathways :

- Oxalamides with methoxypropyl or pyridinyl groups (e.g., S336) undergo hydrolysis and glucuronidation, whereas nitro groups may introduce alternative oxidative or reductive metabolism, requiring specialized studies .

Biological Activity

N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, with the CAS number 941939-95-3, is a synthetic organic compound belonging to the oxalamide class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇N₃O₅

- Molecular Weight : 295.29 g/mol

The structural features of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide include an oxalamide backbone with distinct functional groups that contribute to its biological activity.

The biological activity of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is largely attributed to its nitro group, which plays a pivotal role in redox reactions within cells. This mechanism can lead to:

- Toxicity in Microorganisms : The nitro group can induce oxidative stress, resulting in cell death in various microorganisms, including bacteria and parasites .

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and influencing biochemical pathways.

Antimicrobial Properties

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism involves the generation of reactive intermediates that can damage cellular components of pathogens. Studies have shown that similar nitro compounds are effective against various bacterial strains, including H. pylori and P. aeruginosa.

Anticancer Potential

The structural characteristics of N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide suggest potential anticancer activity. Nitro compounds are known for their ability to induce apoptosis in cancer cells through the production of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with nitro-containing oxalamides:

- In Vitro Studies : Laboratory experiments demonstrated that similar compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting that N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide could be explored as a lead compound for anticancer drug development .

- Antimicrobial Efficacy : A comparative analysis revealed that nitro oxalamides displayed potent antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the need for further exploration into their therapeutic applications.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are most effective for preparing N1-(3-methoxypropyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via oxalyl chloride-mediated coupling of 3-methoxypropylamine and 2-methyl-4-nitroaniline derivatives. Key steps include:

- Amine Activation : React the nitro-substituted aniline with oxalyl chloride in dichloromethane (DCM) to form an intermediate oxalyl chloride adduct .

- Coupling : Introduce 3-methoxypropylamine under anhydrous conditions, typically at 70°C for 16 hours, followed by purification via silica gel chromatography .

- Optimization : Yields (35–95%) depend on stoichiometric ratios, solvent choice (e.g., chloroform or THF), and reaction time. Side products like dimers (up to 23%) may form, requiring careful chromatographic separation .

Q. How can structural characterization of this oxalamide be rigorously validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxypropyl chain integration at δ 3.56 ppm for –CH–O– and nitro group aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ with <2 ppm error) .

- HPLC Purity Analysis : Ensure >95% purity using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Functional Group Modulation : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and methoxypropyl chain length to assess impacts on solubility and target binding .

- Enzymatic Assays : Test inhibitory activity against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates (e.g., PHOME) and measure IC values .

- Computational Docking : Perform molecular dynamics simulations to predict binding interactions with active sites (e.g., HIV-1 gp120 for antiviral studies) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., nitro group reduction) that may reduce in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

- Off-Target Screening : Employ high-throughput panels (e.g., Eurofins CEREP) to rule out non-specific binding to unrelated receptors .

Q. What experimental designs are critical for evaluating this compound’s potential in material science applications?

- Methodological Answer :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess melting points (>210°C) and thermal stability for elastomer applications .

- Hydrogen Bonding Studies : FT-IR spectroscopy to confirm intermolecular H-bonding between oxalamide motifs, critical for thermoplastic elasticity .

- Mechanical Testing : Measure tensile strength and elongation at break in polymer blends to quantify material performance .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.